molecular formula C16H8N2O5 B1678443 Pirenoxine CAS No. 1043-21-6

Pirenoxine

Numéro de catalogue B1678443
Numéro CAS: 1043-21-6
Poids moléculaire: 308.24 g/mol
Clé InChI: OKPNYGAWTYOBFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pirenoxine, also known by the trade name Catalin, is a medication used in the potential treatment and prevention of cataracts . It has been shown that in liquid solutions, pirenoxine could cause decreased cloudiness of a crystallin solution produced to mimic the environment of the eye .


Molecular Structure Analysis

Pirenoxine contains a total of 34 bonds; 26 non-H bonds, 13 multiple bonds, 1 rotatable bond, 7 double bonds, 6 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, 1 carboxylic acid (aliphatic), 2 ketones (aliphatic), and 1 imine (aliphatic) .


Physical And Chemical Properties Analysis

Pirenoxine is a small molecule with a molecular weight of 308.25 . It is advised to handle it in a well-ventilated place, avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Applications De Recherche Scientifique

Pirenoxine and Presbyopia

  • Suppression of Presbyopia Progression : Pirenoxine eye drops have been identified as a potential pharmacologic treatment for presbyopia. In rats, pirenoxine significantly suppressed lens hardening caused by tobacco smoke, a factor in human presbyopia. In a clinical study, pirenoxine showed promise in preventing the progression of presbyopia, especially in subjects in their fifth decade of life (Tsuneyoshi et al., 2017).

Pirenoxine and Cataracts

  • Controversy in Treatment Effectiveness : Despite being a standard treatment for cataracts in Japan, the effectiveness of pirenoxine (and glutathione) eye drops has been debated, with a lack of convincing evidence leading to skepticism among physicians (Sekimoto et al., 2006).
  • Mechanisms in Cataract Formation : Pirenoxine (PRX) has shown beneficial effects in in vitro and in vivo models of lens opacity, commonly associated with cataracts. Despite its long-term prescription, there's still uncertainty about its efficacy in clinical use, warranting further investigation into its mechanisms and effectiveness (Upaphong et al., 2022).
  • Chemical Interactions and Anti-Cataract Properties : Pirenoxine's interaction with selenite and calcium ions, factors in cataract formation, has been studied. Its ability to bind with these ions suggests a rationale for its use as an anti-cataract agent (Liao et al., 2011).
  • Protection Against Oxidative Stress : In studies, pirenoxine demonstrated a protective effect against oxidative stress in mammalian lenses, suggesting its potential in preventing cataract formation (Ciuffi et al., 1999).

Pirenoxine in Pharmaceutical Design and Delivery

  • Pharmaceutical Design of Ophthalmic Suspension : Pirenoxine ophthalmic solution was developed based on the quinoid theory for senile cataracts. Its stability in aqueous suspension and bioequivalence to conventional products make it a noteworthy pharmaceutical product (Kawashima et al., 1999).
  • Nanocomposite for Ocular Drug Delivery : Organic-inorganic hybrid nanocomposites, including pirenoxine, have shown potential in enhancing ocular bioavailability, indicating a promising future in ocular drug delivery systems (Xu et al., 2016).

Pirenoxine in Analytical Methods

  • Quantitative Analysis in Eye Drops : Visible spectrophotometry has been developed for the quantitative analysis of pirenoxine in eye drop preparations, demonstrating its utility in quality control processes (Wasito & Phechkrajang, 2015).

Other Research Applications

  • Noninvasive Monitoring Technique : A noninvasive method using dual-wavelength iris imaging technology has been developed for detecting pirenoxine sodium concentration in the aqueous humor, showcasing an innovative approach in drug concentration monitoring (Zhou et al., 2011).

Safety And Hazards

Pirenoxine is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed and precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Propriétés

IUPAC Name

1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O5/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12/h1-6H,(H,18,19)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPNYGAWTYOBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51410-30-1 (hydrochloride salt)
Record name Pirenoxine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048335
Record name Pirenoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirenoxine

CAS RN

1043-21-6
Record name Pirenoxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1043-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirenoxine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirenoxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15945
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirenoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirenoxine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRENOXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27L0EP6IZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirenoxine
Reactant of Route 2
Pirenoxine
Reactant of Route 3
Pirenoxine
Reactant of Route 4
Reactant of Route 4
Pirenoxine
Reactant of Route 5
Pirenoxine
Reactant of Route 6
Pirenoxine

Citations

For This Compound
335
Citations
P Upaphong, C Thonusin, J Choovuthayakorn… - International Journal of …, 2022 - mdpi.com
Cataract is the leading cause of blindness worldwide. A diverse range of medication has been invented to prevent or treat cataract. Pirenoxine (PRX), a drug with strong antioxidant …
Number of citations: 5 www.mdpi.com
Y Tsuneyoshi, A Higuchi, K Negishi, K Tsubota - Scientific reports, 2017 - nature.com
… that pirenoxine … pirenoxine as a cataract therapy 11 . In the current study, we first investigated the anti-presbyopic activity of pirenoxine in rats and then studied the efficacy of pirenoxine …
Number of citations: 40 www.nature.com
M Ciuffi, S NERI, S FRANCHI-MICHELI, P Failli… - Experimental eye …, 1999 - Elsevier
… pirenoxine, and the 21-aminosteroid U74389F on oxidative insult in mammalian lenses was evaluated in vitro, ex vivo and in vivo. In vitro pirenoxine … addition of either pirenoxine (10 −5 …
Number of citations: 20 www.sciencedirect.com
JH Liao, CS Chen, CC Hu, WT Chen, SP Wang… - Inorganic …, 2011 - ACS Publications
This study investigated whether and how pirenoxine (PRX) interacts with selenite or calcium ions, as these two ions have been proven respectively a factor leading to the formation of …
Number of citations: 35 pubs.acs.org
Z Liao, X Yu, Q Yao, P Yi - Spectrochimica Acta Part A: Molecular and …, 2014 - Elsevier
This work concerns the interaction of prenoxine sodium (PRX) and bovine serum albumin (BSA), which was conducted by spectroscopic means: fluorescence spectra, ultraviolet–visible …
Number of citations: 15 www.sciencedirect.com
TP Reddy, K Karumanchi, R Chavakula… - Organic Preparations …, 2022 - Taylor & Francis
Pirenoxine (Scheme 1,( 1)) is a medication used in the treatment and prevention of cataracts. 1 Pirenoxine is sold under the trade name Catalin. Pirenoxine (1) is prepared by the …
Number of citations: 2 www.tandfonline.com
CC Hu, JH Liao, KY Hsu, IL Lin, MH Tsai, WH Wu… - Molecular …, 2011 - ncbi.nlm.nih.gov
Purpose In this study, we investigated the biochemical pharmacology of pirenoxine (PRX) and catalin under in vitro selenite/calcium-and ultraviolet (UV)-induced lens protein turbidity …
Number of citations: 33 www.ncbi.nlm.nih.gov
M Cantore, S Siano, M Coronnello, L Mazzetti… - … of Photochemistry and …, 2005 - Elsevier
… of pirenoxine. Comparative trials of subablative fluence on rabbit eyes with or without 10 −5 M pirenoxine were … Pirenoxine inhibited such increases. Cytofluorimetric and histological …
Number of citations: 18 www.sciencedirect.com
H Wasito, S Buranaphalin, L Sratthaphut… - Indian J. Pharm. Educ …, 2018 - ijper.org
… to construct a calibration model for pirenoxine. Performance characteristics of the method … applied to determine pirenoxine in eye drop samples. Measurement of pirenoxine in eye drop …
Number of citations: 4 www.ijper.org
Y Zhou, Y Hu, N Zeng, Y Ji, X Dai, P Li… - Biomedical Optics …, 2011 - opg.optica.org
We present a noninvasive method of detecting substance concentration in the aqueous humor based on dual-wavelength iris imaging technology. Two light sources, one centered …
Number of citations: 5 opg.optica.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.